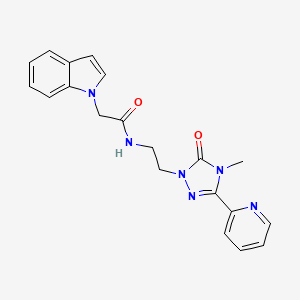

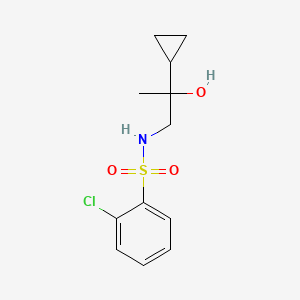

![molecular formula C18H15N3S B2968786 4-Methyl-5-{7-methylimidazo[1,2-a]pyridin-2-yl}-2-phenyl-1,3-thiazole CAS No. 383148-15-0](/img/structure/B2968786.png)

4-Methyl-5-{7-methylimidazo[1,2-a]pyridin-2-yl}-2-phenyl-1,3-thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-Methyl-5-{7-methylimidazo[1,2-a]pyridin-2-yl}-2-phenyl-1,3-thiazole” is a complex organic molecule that contains several functional groups and rings. It has an imidazo[1,2-a]pyridine ring, which is a fused bicyclic heterocycle . This moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Imidazo[1,2-a]pyridines can undergo various chemical reactions due to the presence of multiple reactive sites .科学的研究の応用

Synthesis and Chemical Properties

The synthesis of pyridylthiazoles, including compounds like 4-Methyl-5-{7-methylimidazo[1,2-a]pyridin-2-yl}-2-phenyl-1,3-thiazole, has been pivotal in developing agents with anticholinergic antisecretory activity. These compounds, derived through sophisticated synthetic routes from carbohydrazide and carbonitrile precursors, have showcased significant potential due to their structural uniqueness and functional versatility. The synthesis process often involves cycloaddition reactions and subsequent modifications to introduce various substituents, enhancing the compound's chemical and biological properties (Kosáry, Kasztreiner, & Andrási, 1989).

Anticancer Research

In anticancer research, derivatives of this compound have been synthesized and evaluated for their potential to inhibit key cancer targets. For instance, thiazolo[3,2‐a]pyrimidine derivatives bearing a benzimidazole moiety have been examined for their in vitro antitumor activity against various human cancer cell lines. These studies have revealed compounds with marked results, comparable to standard drugs, highlighting their potential as dual inhibitors of critical kinases involved in cancer progression (Abd El‐All et al., 2015).

Anti-Inflammatory and Analgesic Activities

Research into the anti-inflammatory and analgesic effects of thiazole derivatives, including those related to this compound, has yielded promising results. Certain pyridine derivatives of thiazolidin-4-ones have demonstrated notable anti-inflammatory and analgesic activity, underscoring the therapeutic potential of these compounds in managing pain and inflammation. These findings underscore the importance of structural modifications to enhance biological activity, with some derivatives showing activity levels that surpass standard medications (Ranga, Sharma, & Kumar, 2013).

作用機序

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been described as cyclin-dependent kinase (cdk) inhibitors , calcium channel blockers , and GABA A receptor modulators .

Mode of Action

Based on the known actions of similar compounds, it may interact with its targets (such as cdks, calcium channels, or gaba a receptors) to modulate their activity . This could result in changes to cell cycle progression, calcium ion flow, or neurotransmitter activity, respectively .

Biochemical Pathways

If it acts as a cdk inhibitor, it could affect cell cycle regulation . As a calcium channel blocker, it could impact various cellular processes that depend on calcium signaling . If it modulates GABA A receptors, it could influence neurotransmission .

Result of Action

Based on the known actions of similar compounds, it could potentially influence cell cycle progression, calcium ion flow, or neurotransmitter activity .

将来の方向性

特性

IUPAC Name |

4-methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)-2-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3S/c1-12-8-9-21-11-15(20-16(21)10-12)17-13(2)19-18(22-17)14-6-4-3-5-7-14/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFAMKPCYAGPFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)C3=C(N=C(S3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

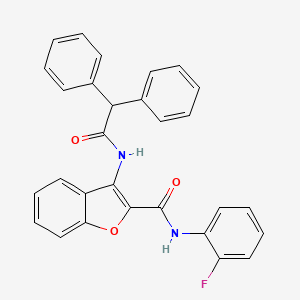

![3-methyl-6-{4-[3-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B2968703.png)

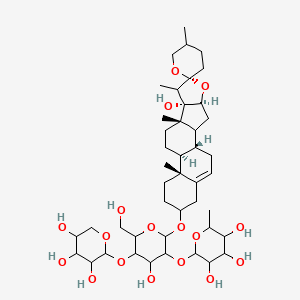

![N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2968711.png)

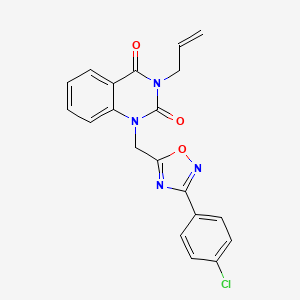

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2968712.png)

![N-(2-fluoro-4-methylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2968714.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2968715.png)

![2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2968718.png)

![3-[4-(methylsulfanyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide](/img/structure/B2968726.png)